molecular formula C5H9NO3 B026123 Propionylglycine CAS No. 21709-90-0

Propionylglycine

Cat. No. B026123
CAS RN: 21709-90-0
M. Wt: 131.13 g/mol
InChI Key: WOMAZEJKVZLLFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propionylglycine and its derivatives often involves catalytic processes and the utilization of specific amino acid synthons. Research highlights the use of cationic palladium-complex-catalyzed additions and asymmetric synthesis methods to produce arylglycine derivatives, which include this compound analogs with high yield and selectivity (Dai & Lu, 2007); (Mkrtchyan et al., 2020). These methods provide a pathway for the efficient and enantioselective synthesis of this compound.

Molecular Structure Analysis

Studies on the molecular structure of this compound and similar compounds reveal insights into their conformation and spatial arrangement. The crystallographic analysis of related peptides and amino acid derivatives helps in understanding the structural aspects critical for their biological function and chemical reactivity (Tormo et al., 1992).

Chemical Reactions and Properties

Research into the chemical reactions of this compound focuses on its reactivity and the formation of derivatives through various chemical transformations. For instance, the study of N-aryl glycine monomers and their incorporation into peptoids demonstrates the versatility and potential applications of this compound in synthesizing structurally diverse compounds (Proulx et al., 2015).

Physical Properties Analysis

Understanding the physical properties of this compound, including solubility, phase behavior, and stability, is essential for its application in various domains. Molecular dynamics simulations and hydration studies provide valuable information on the interaction of this compound with water and its implications for solubility and bioavailability (White & Jiang, 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for its functional applications. The study of its analogs and derivatives provides insight into the relationship between structure and reactivity, enabling the design of compounds with desired chemical behavior (Vo-Quang et al., 1986).

Scientific Research Applications

  • Alpha-(3,4,5-Trimethoxybenzoyl)propionylglycine has been identified as useful for treating conditions such as bronchial, liver disorders, and intoxication aftermaths (Clark, Green, & Grant, 2007).

  • A combination of 2-alpha-tenoiltium-propionylglycine (2-alpha-TPG) and fenoterol shows additive effects in treating pulmonary hypertension (Ardizzi et al., 1986).

  • Propionic acidaemia, a defect in propionyl-CoA carboxylase, can inhibit cell maturation in the bone marrow, leading to various health issues (Sweetman, Nyhan, Cravens, Zomer, & Plunket, 1979).

  • Propionyl-CoA carboxylase deficiency, primary in non-ketotic hyperglycinemia, causes hyperglyinuria and impaired plasma clearance of glycine (Mahonev, Hsia, & Rosenberg, 1971).

  • This compound excretion is greatest in patients with propionic acidaemia who receive the least dietary control (Rasmussen et al., 1972).

  • Proton nuclear magnetic resonance spectroscopy has been used to monitor metabolic perturbations in organic acidurias, including conditions involving this compound, allowing for therapy planning and evaluation (Iles, Chalmers, & Hind, 1986).

  • Urinary acylglycine analysis by Ultra‐Performance Liquid Chromatography‐Tandem Mass Spectrometry (UPLC‐MS/MS) is a highly sensitive and specific method for diagnosing inherited metabolic disorders, including those involving this compound (Hobert, Liu, & Pasquali, 2016).

Future Directions

Research into the role of Propionylglycine and other N-acylglycines in human health and disease is ongoing. For example, a recent study suggested a protective effect of glycine on coronary heart disease and showed that the glycine-type 2 diabetes association may be driven by a glycine-lowering effect of insulin resistance .

properties

IUPAC Name

2-(propanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMAZEJKVZLLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176098
Record name N-Propionylglycine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propionylglycine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

21709-90-0
Record name Propionylglycine
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Record name N-Propionylglycine
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Record name 21709-90-0
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Record name N-Propionylglycine
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Record name N-PROPIONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Record name Propionylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the clinical significance of propionylglycine?

A1: this compound is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including this compound. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]

Q2: How is this compound formed in the body?

A2: this compound is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []

Q3: Does the amount of this compound excreted correlate with the severity of propionic acidemia?

A3: Research suggests that individuals with higher levels of urinary this compound might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []

Q4: How does fasting affect this compound levels in individuals with propionic acidemia?

A4: Studies show that fasting can significantly increase the urinary excretion of this compound in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []

Q5: Can carglumic acid treatment impact this compound levels in PA patients?

A5: While not directly addressing this compound levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on this compound levels through improved metabolic control.

Q6: What analytical methods are used to measure this compound levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify this compound in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []

Q7: Has the molecular structure of this compound been determined?

A7: While the provided abstracts do not delve into the specific spectroscopic data for this compound, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.

Q8: Are there ongoing research efforts related to this compound?

A9: Further research into GLYAT, the enzyme responsible for this compound synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of this compound could provide valuable insights into PA pathogenesis and management.

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